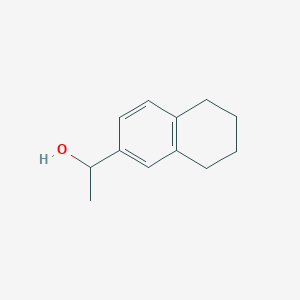
(1Z)-N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide, AldrichCPR is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and an ethanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the rearrangement.
Industrial Production Methods
In an industrial setting, the production of (1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
(1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.
Protonitazene: A novel opioid with a benzimidazole sub-class structure.
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a phenylacetic acid derivative structure.
Uniqueness
(1Z)-N’-Hydroxy-2-(2-nitrophenyl)ethanimidamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C8H9N3O3 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(2-nitrophenyl)ethanimidamide |
InChI |
InChI=1S/C8H9N3O3/c9-8(10-12)5-6-3-1-2-4-7(6)11(13)14/h1-4,12H,5H2,(H2,9,10) |
Clave InChI |
KKPLFHDOKYZHSU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C/C(=N\O)/N)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)CC(=NO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12042220.png)
acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12042225.png)
![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042244.png)


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide](/img/structure/B12042266.png)






